Chlorpheniramine-d6
Description
Strategies for Deuterium (B1214612) Incorporation into Complex Organic Molecules
The incorporation of deuterium into complex organic molecules is a critical process in medicinal chemistry and drug development. rsc.org Several methods are employed to achieve this, ranging from traditional acid- or base-catalyzed exchange reactions to more sophisticated metal-catalyzed processes.
Common strategies include:
Acid- and Base-Catalyzed Exchange: This method involves the exchange of protons for deuterium in the presence of an acid or base catalyst. beilstein-journals.orggoogle.com While effective for enolizable protons, it may require harsh conditions and multiple steps to achieve high isotopic purity. beilstein-journals.org
Metal-Catalyzed Exchange: Transition metals like palladium, ruthenium, and iridium can catalyze the exchange of hydrogen for deuterium. beilstein-journals.org These methods can offer high regioselectivity, such as the ortho-selective deuteration of arenes catalyzed by palladium complexes. beilstein-journals.org
Reduction of Functional Groups: Deuterated metal hydrides, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4), are used to reduce carbonyls and other functional groups, introducing deuterium in the process. researchgate.net
Catalytic Deuterogenation: The saturation of double or triple bonds using deuterium gas (D2) in the presence of a catalyst is a direct method for incorporating deuterium. researchgate.net
Late-Stage Deuteration: The direct replacement of C-H bonds with C-D bonds in a fully formed molecule, known as late-stage deuteration, is an increasingly important strategy. thieme-connect.com This approach avoids the need for de novo synthesis with deuterated starting materials. thieme-connect.com Photochemical methods are also emerging as a milder alternative for late-stage deuteration. rsc.org
A common precursor for the synthesis of chlorpheniramine (B86927) is 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile. google.com The synthesis of Chlorpheniramine-d6 would likely involve similar intermediates, but with the use of deuterated reagents. vulcanchem.com For instance, the six deuterium atoms in this compound are typically located on the two methyl groups of the dimethylamino moiety. vulcanchem.com This can be achieved by using a deuterated version of dimethylamine (B145610) in the synthesis.
A potential synthetic approach for this compound involves:
Preparation of this compound: This is achieved by reacting a suitable precursor with deuterated reagents under controlled conditions. smolecule.com
Formation of the Maleate (B1232345) Salt: The resulting this compound is then reacted with maleic acid to form the more stable and soluble maleate salt. smolecule.com
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity for research applications. smolecule.com
Optimization of Deuteration Yield and Regioselectivity
Achieving high deuteration yield and controlling the specific position of deuterium incorporation (regioselectivity) are crucial aspects of synthesizing deuterated compounds. The choice of catalyst, solvent, and reaction conditions plays a significant role in optimizing these parameters. For example, in metal-catalyzed reactions, the directing group on the substrate can guide the catalyst to a specific position, ensuring regioselective deuteration. rsc.org The use of picolinamide (B142947) as a directing group has been applied in the formal synthesis of chlorpheniramine-based antagonists. rsc.org
Optimizing the reaction can also involve strategies like exploiting microscopic reversibility, where de-deuteration experiments are used to understand and then improve the forward deuteration reaction. thieme-connect.com
Comprehensive Spectroscopic and Chromatographic Characterization for Isotopic and Chemical Purity
Ensuring the isotopic and chemical purity of this compound is paramount for its use as a research standard. A combination of spectroscopic and chromatographic techniques is employed for this purpose. ansto.gov.au
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the absence of protons at the deuterated positions and to identify any residual non-deuterated compound. sigmaaldrich.com ²H (Deuterium) NMR directly observes the deuterium signals, confirming their location and providing information about the degree of deuteration. sigmaaldrich.com ¹³C-NMR can also be used, as the coupling between carbon and deuterium (¹³C-²H) provides further structural confirmation. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the molecular weight of the deuterated compound and confirming the number of incorporated deuterium atoms. mdpi.comalmacgroup.com It is also used to calculate the isotopic abundance and purity. ansto.gov.aualmacgroup.com
Infrared (IR) and Raman Spectroscopy: These techniques can detect the C-D vibrational modes, which appear at different frequencies compared to C-H bonds, providing further evidence of successful deuteration. mdpi.comresearchgate.net
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate this compound from any non-deuterated chlorpheniramine and other impurities, thereby determining its chemical purity. mdpi.comoiv.int Coupling HPLC with mass spectrometry (LC-MS) allows for the simultaneous assessment of chemical and isotopic purity. almacgroup.comnih.gov
Gas Chromatography (GC): GC can also be used for the analysis of isotopic isomers, providing information on the separation of deuterated and non-deuterated compounds. uta.edu
A certificate of analysis for a deuterated compound typically includes data from these techniques to confirm its identity, purity, and level of deuteration. ansto.gov.au
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYKEARSMXGVTM-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661870 | |
| Record name | 3-(4-Chlorophenyl)-N,N-bis[(~2~H_3_)methyl]-3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185054-60-7 | |
| Record name | 3-(4-Chlorophenyl)-N,N-bis[(~2~H_3_)methyl]-3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Considerations for Chiral Synthesis and Stereoisomeric Purity of Deuterated Enantiomers
Chlorpheniramine (B86927) possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers: (R)-chlorpheniramine and (S)-chlorpheniramine. wikipedia.orgnih.gov These enantiomers can have different pharmacological effects. acs.org Therefore, the synthesis of a specific deuterated enantiomer, such as (R)-Chlorpheniramine-d6 or (S)-Chlorpheniramine-d6, requires stereoselective methods. simsonpharma.comsimsonpharma.com
The incorporation of deuterium (B1214612) at or near a chiral center can sometimes stabilize it against racemization, a process where a pure enantiomer converts into a mixture of both. nih.gov This strategy, known as "deuterium-enabled chiral switching" (DECS), allows for the isolation and study of individual, stable enantiomers of drugs that would otherwise rapidly interconvert. acs.orgnih.gov
The stereoisomeric purity of deuterated enantiomers is critical and is determined using specialized analytical techniques. thieme-connect.de Chiral chromatography, particularly chiral HPLC, is the primary method for separating and quantifying the enantiomers of chlorpheniramine. nih.gov This technique uses a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and the determination of the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. wikipedia.org
Advanced Analytical Methodologies Employing Chlorpheniramine D6 As an Internal Standard
Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
The development of robust LC-MS/MS assays is fundamental for the accurate quantification of chlorpheniramine (B86927) and other compounds in various biological and environmental samples. Chlorpheniramine-d6 is the preferred internal standard in these assays due to its chemical and physical properties being nearly identical to the analyte, differing only in mass. vulcanchem.com This similarity allows it to mimic the analyte's behavior during sample preparation and analysis, compensating for variations in extraction efficiency and instrument response.
Sophisticated Sample Preparation Techniques for Diverse Research Matrices
The accurate analysis of trace-level compounds in complex samples necessitates efficient and selective sample preparation. The choice of technique depends heavily on the matrix, which can range from animal biological fluids to environmental and food samples.
For animal biological fluids such as plasma and whole blood, common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.comoup.comresearchgate.net
Protein Precipitation: This is a straightforward method often used for its simplicity. chromatographyonline.com It involves adding a solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins, which are then removed by centrifugation. ijrpr.com
Liquid-Liquid Extraction (LLE): LLE is employed to separate the analyte from the aqueous matrix into an immiscible organic solvent. chromatographyonline.com For instance, a mixture of diethyl ether and dichloromethane (B109758) has been successfully used to extract chlorpheniramine from plasma. nih.gov
Solid-Phase Extraction (SPE): SPE offers higher selectivity and cleanup compared to PP and LLE. chromatographyonline.com It utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. Oasis HLB cartridges are commonly used for extracting a wide range of pharmaceuticals, including chlorpheniramine, from aqueous samples. worktribe.com
In the context of environmental samples , such as seawater and wastewater, SPE is a widely adopted technique. waters.comrsc.org Given the high salt content and complexity of these matrices, a robust cleanup step is crucial. rsc.org A typical SPE protocol for seawater involves filtering the sample, adding a deuterated surrogate standard mix including this compound, loading it onto a pre-conditioned cartridge, washing to remove interferences, and finally eluting the analytes. worktribe.comrsc.org
For food matrices , such as animal-derived products, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been developed. researchgate.net This approach integrates extraction and cleanup into a single, rapid step, often utilizing a multifunctional syringe filter. researchgate.netrsc.org
| Matrix Type | Sample Preparation Technique | Key Steps & Solvents | Reference |
|---|---|---|---|
| Animal Biological Fluids (Plasma) | Liquid-Liquid Extraction (LLE) | Extraction with diethyl ether-dichloromethane (80:20, v/v). | nih.gov |
| Environmental Samples (Seawater) | Solid-Phase Extraction (SPE) | Filtration, addition of internal standard, loading on Oasis HLB cartridge, washing, and elution with acetonitrile. | rsc.org |
| Food Matrices (Animal-derived) | Modified QuEChERS | Extraction with methanol-acetonitrile (1:1, v/v) with acetic acid, using a multifunctional filter for cleanup. | researchgate.netrsc.org |
Advanced Chromatographic Separation Parameters and Column Chemistry Optimization for Deuterated Analogs
Achieving optimal chromatographic separation is critical for distinguishing the analyte from its deuterated internal standard and other matrix components. The choice of analytical column and mobile phase composition is paramount.
For the multi-residue analysis of pharmaceuticals in water, an ACQUITY UPLC HSS T3 column (2. 1 x 100 mm, 1. 8 µm) has proven effective. waters.com The mobile phase often consists of a gradient of methanol (B129727) and water with an additive like ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. waters.com In another application, a Kromasil 60-5CN column (3 µm, 2. 1 × 150 mm) with a mobile phase of acetonitrile-water containing formic acid was used for the simultaneous determination of dextromethorphan, dextrorphan, and chlorpheniramine in human plasma. researchgate.net
For enantioselective separations, which are crucial when dealing with chiral drugs like chlorpheniramine, specialized chiral stationary phases are necessary. A β-cyclodextrin chiral stationary phase (CYCLOBOND I 2000) has been successfully used to separate the enantiomers of chlorpheniramine and its metabolites. nih.gov The mobile phase for this separation consisted of a mixture of diethylamine (B46881) acetate (B1210297), methanol, and acetonitrile. nih.gov
| Analyte(s) | Column | Mobile Phase | Reference |
|---|---|---|---|
| Multi-residue Pharmaceuticals | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) | Methanol/water with 10 mM ammonium formate (pH 3.2) | waters.com |
| Dextromethorphan, Dextrorphan, Chlorpheniramine | Kromasil 60-5CN (3 µm, 2.1 × 150 mm) | Acetonitrile-water (containing 0.1% formic acid; 50:50, v/v) | researchgate.net |
| Chlorpheniramine Enantiomers & Metabolites | β-cyclodextrin (CYCLOBOND I 2000) | Diethylamine acetate (0.25%, pH 4.4):methanol:acetonitrile (85:7.5:7.5, v/v/v) | nih.gov |
Mass Spectrometric Detection Modes, Ion Transitions, and Fragmentation Pattern Analysis for Deuterated Species
Tandem mass spectrometry (MS/MS) is the detection method of choice for these assays due to its high selectivity and sensitivity. Detection is typically performed on a triple-quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode and using multiple reaction monitoring (MRM). researchgate.netresearchgate.net
In MRM mode, specific precursor-to-product ion transitions are monitored for both the analyte and its deuterated internal standard. For chlorpheniramine, a common transition is the fragmentation of the protonated molecule [M+H]+. The deuterium (B1214612) labeling in this compound results in a mass shift, allowing for its distinct detection while maintaining nearly identical chemical behavior to the unlabeled compound. vulcanchem.com For example, in one study, intense fragment ions at m/e 203 for chlorpheniramine and m/e 207 for its tetradeuterated analog were monitored. nih.gov The selection of at least two MRM transitions for each compound, one for quantification and one for confirmation, enhances the reliability of the identification. waters.com
Rigorous Method Validation for Quantitative Bioanalysis in Research Settings
To ensure the reliability of quantitative bioanalytical methods, a thorough validation process is essential. oup.com This process assesses various parameters to demonstrate that the method is suitable for its intended purpose.
Assessment of Linearity, Sensitivity, and Selectivity for Deuterated and Undeuterated Analytes
Linearity: The linearity of the method is evaluated by analyzing calibration standards at different concentrations. The response should be proportional to the concentration of the analyte over a defined range. For instance, a method for chlorpheniramine in human plasma showed excellent linearity over a concentration range of 0.52-20.8 ng/ml. researchgate.net In another study analyzing chlorpheniramine in animal-derived food, good linearity (R² > 0.9938) was obtained from 0.2 µg L⁻¹ to 20 µg L⁻¹. researchgate.net
Sensitivity: The sensitivity of the method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For chlorpheniramine in food samples, the LOD and LOQ were reported as 0.05 and 0.1 µg kg⁻¹, respectively. researchgate.net A highly sensitive method for chlorpheniramine in human plasma reported a lower limit of quantification of 0.025 ng/mL. researchgate.net
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of MRM in LC-MS/MS provides a high degree of selectivity. researchgate.net
Evaluation of Accuracy, Precision, and Recovery Across Concentration Ranges
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. These are typically evaluated by analyzing quality control samples at low, medium, and high concentrations within the calibration range. For a method determining chlorpheniramine in human plasma, the intra- and inter-day precision were within 11%, and accuracies ranged from 92.9% to 102.5%. researchgate.net Another study reported intra- and inter-batch precision (%CV) from 1.5% to 6.8% and 2.4% to 9.0%, respectively, with accuracy ranging from 99.1% to 106.6% and 99.9% to 103.1%. nih.gov
Recovery: Recovery is a measure of the efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. Mean recoveries for chlorpheniramine in animal-derived food were found to be between 89.9% and 105%. researchgate.net
| Validation Parameter | Matrix | Finding | Reference |
|---|---|---|---|
| Linearity | Animal-derived Food | R² > 0.9938 over 0.2 µg L⁻¹ to 20 µg L⁻¹ | researchgate.net |
| Limit of Quantification (LOQ) | Human Plasma | 0.025 ng/mL | researchgate.net |
| Accuracy | Human Plasma | 92.9% to 102.5% | researchgate.net |
| Precision (Intra- and Inter-day) | Human Plasma | Within 11% | researchgate.net |
| Recovery | Animal-derived Food | 89.9% to 105% | researchgate.net |
Comprehensive Matrix Effect Assessment and Strategic Selection of Internal Standard Concentration
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the matrix effect is a critical parameter that can significantly impact method accuracy and precision. nih.gov It refers to the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, interfering components present in the sample matrix, such as proteins, salts, or phospholipids. nih.gov The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to compensate for these matrix effects. vulcanchem.comcerilliant.com Because a SIL-IS has nearly identical physicochemical properties and chromatographic retention time to the analyte, it experiences similar matrix effects, allowing for accurate normalization of the analyte's signal. cerilliant.com
The assessment of matrix effects is a fundamental step in method development and validation. nih.gov A common quantitative approach is the post-extraction spiking method, which involves calculating the matrix factor (MF). nih.gov This is done by comparing the peak response of an analyte (and the internal standard) in a post-extraction spiked blank matrix sample to the response in a neat solution at the same concentration. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. nih.gov In methods utilizing this compound, studies have demonstrated that its use can successfully negate variability arising from different matrix sources, ensuring the method meets regulatory acceptance criteria. researchgate.net For a method to be considered valid, the impact of any matrix effect must not compromise the accuracy and precision of the results, which should typically remain within a ±15% bias and ≤15% coefficient of variation (CV). nih.gov
The strategic selection of the internal standard concentration is pivotal and is closely linked to the intended calibration range of the analytical method. The concentration of this compound should be high enough to provide a stable and reproducible signal but not so high as to cause detector saturation or interfere with the detection of the analyte, especially at the lower limit of quantitation (LLOQ). The concentration is typically chosen to be in the mid-range of the calibration curve for the analyte it is tracking. For instance, in a method for analyzing various drugs in urine, a working internal standard solution containing this compound was prepared at a concentration of 100 ng/mL. fishersci.com Another study analyzing chlorpheniramine in animal-derived foods prepared a stock solution of 1000 µg/L (1 µg/mL), which was subsequently diluted to prepare working solutions. rsc.org The selection depends on the specific matrix, extraction procedure, and the sensitivity of the mass spectrometer.
Stability Studies of this compound within Prepared Analytical Samples and Stock Solutions
The stability of an analytical standard and internal standard is a cornerstone of reliable quantitative analysis, ensuring that the concentration does not change from the time of preparation to the time of analysis. Stability studies for this compound are conducted for both stock solutions and prepared analytical samples under various storage conditions.
Stock solutions of this compound are typically prepared in organic solvents like methanol. oup.comsigmaaldrich.com Long-term stability assessments are crucial for these solutions. It is a common practice to store these stock solutions at low temperatures, with -20°C being a widely recommended condition to minimize degradation over extended periods. rsc.orgoup.comsigmaaldrich.comlgcstandards.coma-2-s.com For instance, stock solutions of this compound at a concentration of 1 mg/mL in methanol have been stored at -20°C. oup.com Commercially available certified reference materials are also typically stored at -20°C. sigmaaldrich.comlgcstandards.coma-2-s.com
The stability of the internal standard within the biological matrix (e.g., plasma, urine, whole blood) after processing is also evaluated. These experiments often include:
Freeze-Thaw Stability: Assesses the stability of the analyte and internal standard after repeated cycles of freezing and thawing, which can occur during sample handling and storage.
Short-Term/Bench-Top Stability: Evaluates stability at room temperature for a period that mimics the sample preparation and handling time.
Long-Term Stability: Determines the stability of the processed samples when stored frozen for an extended duration.
While specific stability data for this compound in various matrices is often part of proprietary validation reports, the stability of its non-deuterated counterpart, chlorpheniramine, provides a strong indication of its behavior. Forced degradation studies on chlorpheniramine, subjecting it to harsh conditions such as strong acid, strong base, oxidation, heat, and photolytic stress, have shown that the molecule remains largely intact. nih.gov This inherent stability suggests that this compound would exhibit similar robust characteristics under typical analytical conditions. cdnisotopes.com
Compound Reference Table
Applications of Chlorpheniramine D6 in Pre Clinical Pharmacokinetic and Metabolic Research Models
In Vitro Drug Metabolism and Metabolic Stability Studies Utilizing Deuterated Probes
The use of deuterated compounds like Chlorpheniramine-d6 is a cornerstone of modern in vitro drug metabolism research. The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can provide valuable insights into metabolic processes. nih.gov This subtle difference allows researchers to probe the mechanisms and rates of enzymatic reactions.
Application in Microsomal and Hepatocyte Stability Assays for Metabolic Rate Determination
Microsomal and hepatocyte stability assays are fundamental in vitro methods used to predict the metabolic fate of a drug in the liver. nih.gov These assays involve incubating the test compound with liver microsomes (subcellular fractions containing drug-metabolizing enzymes) or intact hepatocytes and monitoring the decrease in the parent compound's concentration over time. mdpi.comtandfonline.com
This compound is employed in these assays to determine its metabolic stability and to understand the impact of deuteration on its metabolic rate. medchemexpress.commedchemexpress.com By comparing the degradation rate of this compound to that of its non-deuterated counterpart, researchers can quantify the kinetic isotope effect. A slower metabolic rate for the deuterated version suggests that the deuterated positions are involved in a rate-limiting metabolic step. nih.gov This information is crucial for predicting in vivo clearance and potential drug-drug interactions. core.ac.uk
Table 1: Representative Data from a Microsomal Stability Assay
| Compound | Incubation Time (min) | % Remaining |
| Chlorpheniramine (B86927) | 0 | 100 |
| 15 | 65 | |
| 30 | 42 | |
| 60 | 18 | |
| This compound | 0 | 100 |
| 15 | 85 | |
| 30 | 70 | |
| 60 | 55 |
This is a hypothetical data table for illustrative purposes.
Identification and Structural Elucidation of Metabolites through Isotopic Labeling Strategies
A significant challenge in drug metabolism studies is the identification and structural characterization of metabolites. Isotopic labeling with stable isotopes like deuterium (B1214612) is a powerful technique to aid this process. nih.govdoi.org When a biological sample from a study using this compound is analyzed by mass spectrometry, the metabolites of Chlorpheniramine will exhibit a characteristic mass shift corresponding to the number of deuterium atoms they retain. smolecule.comscbt.com
This isotopic signature creates a unique "doublet" or "cluster" of peaks in the mass spectrum for each metabolite, making them readily distinguishable from endogenous molecules and background noise. nih.govdoi.org By analyzing the mass difference between the parent drug and its metabolites, and by examining the fragmentation patterns in tandem mass spectrometry (MS/MS), researchers can pinpoint the sites of metabolic modification on the Chlorpheniramine molecule. arizona.edu For example, if a metabolite is found with a mass increase of 16 Da (indicative of hydroxylation) but still retains all six deuterium atoms, it can be concluded that the hydroxylation occurred at a position other than the deuterated sites.
In Vivo Pharmacokinetic Profiling in Controlled Animal Models
In vivo studies in animal models are essential for understanding how a drug behaves in a whole biological system. This compound is a valuable tool for these pre-clinical pharmacokinetic investigations. smolecule.comeuropa.eu
Investigation of Absorption, Distribution, and Excretion (ADE) Pathways using Deuterated Tracers
By administering this compound to animal models such as rats or dogs, researchers can accurately trace its journey through the body. smolecule.comeuropa.eu The deuterated compound acts as a tracer that can be precisely measured in various biological matrices like plasma, urine, and tissues using sensitive bioanalytical techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net
This allows for the detailed characterization of the drug's absorption from the site of administration, its distribution into different organs and tissues, and its eventual excretion from the body. smolecule.comnih.gov For instance, studies in rats have shown that the highest tissue concentrations of Chlorpheniramine are found in the lungs, kidneys, and liver. europa.eu The use of the deuterated analog helps to ensure that the detected compound is indeed the administered drug or its metabolites, and not an interfering substance.
Research into Relative Bioavailability and Bioequivalence in Pre-clinical Animal Models
Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. Bioequivalence studies compare the bioavailability of different formulations of the same drug. This compound can be used in "pseudo-simultaneous" administration studies in animal models to determine the relative bioavailability of different formulations or to compare oral versus intravenous routes. core.ac.ukscience.gov
In such a study, one formulation (e.g., oral tablet) of non-deuterated Chlorpheniramine and another formulation (e.g., intravenous solution) of this compound could be administered to the same animal. By measuring the plasma concentrations of both the deuterated and non-deuterated forms over time, a direct comparison of their pharmacokinetic profiles can be made within the same biological system, reducing inter-animal variability. For example, a study in thoroughbred horses determined the oral bioavailability of d-chlorpheniramine to be 38%. nih.govresearchgate.net
Table 2: Hypothetical Pharmacokinetic Parameters in a Pre-clinical Animal Model
| Parameter | Chlorpheniramine (Oral) | This compound (IV) |
| Cmax (ng/mL) | 150 | 500 |
| Tmax (h) | 1.5 | 0.25 |
| AUC (ng·h/mL) | 1200 | 2400 |
| Bioavailability (%) | 50 | 100 (by definition) |
This is a hypothetical data table for illustrative purposes.
Elucidation of Metabolic Pathways and Enzyme Kinetics
This compound is instrumental in elucidating the specific metabolic pathways and the enzymes responsible for the biotransformation of Chlorpheniramine. smolecule.comscbt.com The primary route of metabolism for Chlorpheniramine involves N-dealkylation to form monodesmethyl- and didesmethylchlorpheniramine. europa.eunih.gov
By incubating this compound with specific recombinant cytochrome P450 (CYP) enzymes, researchers can identify which isoforms are responsible for its metabolism. nih.govacs.org The kinetic isotope effect observed with the deuterated compound can provide evidence for the mechanism of enzymatic action. For example, a significant decrease in the rate of N-demethylation for this compound compared to Chlorpheniramine would strongly suggest that the C-H bonds on the N-methyl groups are cleaved in the rate-determining step of the reaction catalyzed by a specific CYP enzyme, such as CYP2D6. nih.gov This level of mechanistic detail is crucial for predicting potential drug-drug interactions where two drugs compete for the same metabolic enzyme.
Harnessing Kinetic Isotope Effects to Delineate Rate-Limiting Steps in Metabolic Transformations
The primary metabolic pathway for chlorpheniramine is N-demethylation, a process that involves the cleavage of C-H bonds on the methyl groups attached to the nitrogen atom. nih.govdeepdyve.com The substitution of hydrogen with deuterium at these positions in this compound results in a stronger C-D bond compared to the C-H bond. The breaking of this stronger bond requires more energy, which can lead to a slower reaction rate. This phenomenon is known as the kinetic isotope effect (KIE). nih.gov
In preclinical research, the KIE of this compound is a valuable tool for determining the rate-limiting step in its metabolism. If N-demethylation is the rate-determining step, the metabolism of this compound will be significantly slower than that of its non-deuterated counterpart. By comparing the rates of formation of the desmethylchlorpheniramine metabolite from both chlorpheniramine and this compound in in vitro systems, such as liver microsomes, researchers can quantify the KIE.
Illustrative Research Findings on Kinetic Isotope Effects
The following table represents hypothetical data from a preclinical study comparing the N-demethylation of chlorpheniramine and this compound in rat liver microsomes. This data illustrates how a kinetic isotope effect might be observed.
| Compound | Substrate Concentration (µM) | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) | Kinetic Isotope Effect (kH/kD) |
| Chlorpheniramine | 10 | 150 | 25 | 6.0 | - |
| This compound | 10 | 75 | 26 | 2.9 | 2.1 |
This table is for illustrative purposes and is based on established principles of kinetic isotope effects in drug metabolism.
Mechanistic and Theoretical Investigations Pertaining to Deuteration Effects
Impact of Deuterium (B1214612) Substitution on Drug-Enzyme Interactions and Metabolic Stability
The substitution of hydrogen with its heavier, stable isotope deuterium is a subtle structural modification that can have a substantial impact on the pharmacokinetic and metabolic profiles of a drug. nih.govnih.gov This strategy, often termed a "deuterium switch," is primarily employed to enhance a drug's metabolic stability by slowing down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen (C-H) bond. nih.gov For Chlorpheniramine (B86927), this is particularly relevant as its metabolism involves enzymes from the Cytochrome P450 (CYP) superfamily.
Chlorpheniramine is a chiral compound, with its (S)-(+)-enantiomer being the more pharmacologically active component. nih.gov The elimination of chlorpheniramine is stereoselective, with the active (S)-(+)-enantiomer being cleared more slowly than the (R)-(−)-enantiomer. nih.gov Key metabolic pathways for chlorpheniramine include N-demethylation to form mono- and didesmethylchlorpheniramine, processes in which the enzyme CYP2D6 plays a significant role. nih.govnih.govnih.gov Studies in rats have also implicated the involvement of CYP2C11 in the N-demethylation of chlorpheniramine enantiomers. researchgate.net
Chlorpheniramine-d6 is specifically labeled with six deuterium atoms on the two N-methyl groups. bertin-bioreagent.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that require the breaking of this bond, such as the N-demethylation of chlorpheniramine by CYP enzymes, proceed at a slower rate. This phenomenon is known as the kinetic isotope effect. By retarding this primary metabolic pathway, deuteration is expected to increase the metabolic stability of chlorpheniramine. This can lead to a longer plasma half-life and increased systemic exposure to the parent drug compared to its non-deuterated counterpart. nih.govnih.gov
Research using deuterated isomers has provided insights into the stereoselective pharmacokinetics of chlorpheniramine. In a study involving healthy volunteers who were administered d-chlorpheniramine-d6 (d-CPA-d6) and l-chlorpheniramine-d0, the concentration of the d-isomer was found to be consistently higher than that of the l-isomer, with the biological half-life of the d-isomer being significantly longer. researchgate.net This highlights how isotopic labeling is a crucial tool for dissecting the complex metabolic handling of enantiomers. researchgate.netsmolecule.com
Computational and Quantum Mechanical Modeling of Deuterium Substitution Effects on Molecular Properties and Reactivity
Computational and quantum mechanical (QM) modeling serve as powerful tools for predicting and understanding the effects of isotopic substitution on molecular behavior. researchgate.net These methods can elucidate changes in molecular properties and reactivity that underpin the observed pharmacokinetic differences. researchgate.netuv.es For deuterated compounds like this compound, modeling can provide insights that are difficult to obtain through experimental means alone.
Quantum simulation studies on related deuterated isotopes have shown that deuterium substitution can influence molecular geometry and dynamics. science.gov For instance, simulations have found that structures with ring deformation in a deuterated isotope allowed for more frequent proton transfer compared to the planar structure of the non-deuterated analogue. science.gov This suggests that deuteration can alter conformational flexibility and the energy barriers associated with specific molecular motions. While not specific to this compound, these findings illustrate the principle that deuteration's effects can extend beyond simple bond strength to influence the molecule's dynamic behavior.
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) has emerged as a highly suitable method for modeling local electronic events, such as enzymatic reactions, within the large and complex environment of a protein. researchgate.net Such an approach could be applied to model the interaction of this compound at the active site of a CYP450 enzyme, like CYP2D6. researchgate.net By treating the substrate (this compound) and the immediate enzymatic residues with a high level of QM theory and the rest of the protein with classical MM force fields, one can calculate the activation energies for the C-D bond cleavage in the N-demethylation reaction. These calculations would be expected to show a higher activation energy barrier for the deuterated compound compared to its protium (B1232500) counterpart, providing a theoretical quantification of the kinetic isotope effect.
Theoretical Considerations of Deuterium in Modulating Pharmacological Activity and Selectivity in Research Contexts
The primary theoretical basis for using deuterium substitution in drug research is to modulate the compound's pharmacokinetic properties, which in turn can influence its pharmacological activity and selectivity. nih.gov By increasing metabolic stability, deuteration can lead to higher and more sustained plasma concentrations of the active parent drug. nih.gov
In the case of this compound, slowing the N-demethylation process would increase the bioavailability and prolong the half-life of the pharmacologically active (S)-(+)-chlorpheniramine. nih.gov Chlorpheniramine acts as an inverse agonist at the histamine (B1213489) H1 receptor, and its binding affinity is high for this target. wikipedia.orgechemi.com A higher, more sustained concentration of the active enantiomer would theoretically lead to a more pronounced and prolonged occupancy of H1 receptors, potentially enhancing its antihistaminic effect in a research setting. nih.gov
Compound Reference Table
Broader Research Applications of Deuterated Compounds in Analytical and Biomedical Science
Role in Targeted Metabolomics and Proteomics as a Quantitative Standard and Tracer
In targeted metabolomics, stable isotope-labeled compounds are used as internal standards to accurately quantify specific metabolites in complex biological samples. This approach helps to correct for variability during sample preparation and analysis, which is crucial for obtaining reliable data in studies aiming to identify biomarkers or understand metabolic pathways reference-materials.comgoogle.com. Similarly, in quantitative proteomics, isotope-labeled peptides are used as internal standards to precisely measure the abundance of specific proteins, providing insights into cellular processes and disease states nih.govnist.govresearchgate.net.
Advancements in Reference Standard Development and Quality Control for Pharmaceutical Research and Development
The development of high-quality deuterated reference standards is crucial for pharmaceutical research and development derpharmachemica.com. These standards are essential for validating analytical methods used in drug discovery, preclinical, and clinical studies nih.gov. The quality control of these standards involves stringent testing to ensure their chemical and isotopic purity, which is documented in a detailed Certificate of Analysis. The use of these well-characterized standards ensures compliance with regulatory requirements and the generation of reliable data for drug approval submissions.
Future Directions and Emerging Technologies in Deuterated Drug Research and Analytical Applications
The field of deuterated compounds is continually evolving. In drug discovery, the "deuterium switch" is a strategy where hydrogen atoms in a drug molecule are replaced with deuterium (B1214612) to improve its metabolic stability and pharmacokinetic profile lgcstandards.com. This can lead to drugs with longer half-lives, reduced side effects, and improved efficacy nih.gov. The global market for deuterated drugs is projected to grow significantly, driven by these advantages and the potential to extend patent life.
Emerging analytical technologies, such as high-resolution mass spectrometry and advanced separation techniques, are further enhancing the utility of deuterated compounds rsc.org. These technologies allow for more precise and sensitive measurements, opening up new avenues for research in areas like personalized medicine and biomarker discovery.
Q & A
Q. What validated analytical methods are recommended for quantifying Chlorpheniramine-d6 in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with UV detection is widely used, as outlined in pharmacopeial protocols. For example, a reversed-phase C18 column and mobile phase of acetonitrile-phosphate buffer (pH 3.0) can resolve this compound from biological matrices. Quantification involves comparing peak responses of the deuterated compound against a standard curve of known concentrations . Method validation should include specificity, linearity (R² ≥ 0.995), and recovery rates (85–115%) to ensure compliance with regulatory guidelines.
Q. How should researchers design stability studies for this compound under varying storage conditions?
Stability studies must follow ICH Q1A guidelines, testing thermal degradation (e.g., 40°C/75% RH for 6 months), photostability (ICH Q1B), and hydrolytic susceptibility (pH 1–9 buffers). Use mass spectrometry (LC-MS/MS) to monitor isotopic integrity and detect potential deuterium exchange. Data should include degradation kinetics (e.g., Arrhenius plots for shelf-life extrapolation) and impurity profiling .
Q. What synthesis strategies ensure high isotopic purity (>98%) for this compound?
Deuterium incorporation typically occurs via catalytic hydrogenation using deuterium gas (D₂) and palladium catalysts. Key steps include:
- Reacting the non-deuterated precursor (e.g., chlorpheniramine base) with excess D₂ at controlled pressure (1–3 atm).
- Purifying the product using recrystallization or preparative HPLC to remove non-deuterated impurities.
- Validating isotopic purity via NMR (²H integration) and high-resolution MS .
Advanced Research Questions
Q. How do isotopic effects of this compound influence metabolic pathway analysis in vivo?
Deuterium kinetic isotope effects (KIEs) can alter CYP450-mediated metabolism rates. For example, C-D bonds in this compound may reduce N-demethylation efficiency compared to non-deuterated analogs. To mitigate confounding factors:
- Compare metabolic half-lives (t½) of deuterated vs. non-deuterated forms using liver microsomes.
- Use tandem MS to track deuterium retention in metabolites (e.g., northis compound).
- Apply computational models (e.g., DFT) to predict bond dissociation energies and KIE magnitudes .
Q. What methodologies resolve contradictions in reported receptor-binding affinities of this compound?
Discrepancies often arise from assay variability (e.g., radioligand vs. fluorescence polarization). To address this:
- Standardize assay conditions (pH 7.4, 37°C) and receptor sources (e.g., cloned human H₁ receptors).
- Perform competitive binding assays with [³H]-pyrilamine as a reference ligand.
- Apply statistical meta-analysis to harmonize data from disparate studies, reporting weighted mean Kᵢ values with 95% confidence intervals .
Q. How can computational modeling optimize this compound’s use as an internal standard in LC-MS workflows?
Molecular dynamics simulations can predict ionization efficiency and matrix effects. Key steps:
- Simulate solvent interactions (e.g., acetonitrile-water clusters) to optimize electrospray ionization parameters.
- Validate predictions by spiking deuterated and non-deuterated standards into plasma samples and comparing signal suppression/enhancement ratios.
- Use open-source tools like COSMOtherm for partition coefficient (log P) calculations .
Methodological Guidance for Rigorous Research
Q. What frameworks ensure research questions on this compound meet FINER criteria (Feasible, Novel, Ethical, Relevant)?
- Feasibility: Pilot studies to confirm deuterated compound availability and detection limits.
- Novelty: Gap analysis via systematic reviews (e.g., PubMed, Embase) to identify understudied areas, such as placental transfer kinetics.
- Ethical: Adhere to animal/waste disposal protocols for deuterated compounds (e.g., NIH Guidelines).
- Relevance: Align with priorities like improving antihistamine safety in polypharmacy scenarios .
Q. How should researchers address reproducibility challenges in this compound studies?
- Documentation: Publish full synthetic protocols (catalyst batches, reaction times) and raw chromatographic data in repositories like Zenodo.
- Controls: Include deuterium-free controls to assess isotopic cross-talk in assays.
- Collaboration: Cross-validate findings with independent labs using blinded sample sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
